molecular formula C8H18ClNS B6277374 4-(thiolan-2-yl)butan-1-amine hydrochloride CAS No. 2763777-08-6

4-(thiolan-2-yl)butan-1-amine hydrochloride

Cat. No.: B6277374
CAS No.: 2763777-08-6
M. Wt: 195.8
InChI Key:
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Description

4-(thiolan-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClNS. It is a versatile material used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a thiolane ring and a butan-1-amine group, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiolan-2-yl)butan-1-amine hydrochloride typically involves the reaction of thiolane with butan-1-amine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. The hydrochloride salt form is obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

4-(thiolan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

4-(thiolan-2-yl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(thiolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiolane ring and amine group can interact with enzymes and receptors, modulating their activity. The compound may also participate in biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A simple aliphatic amine with similar reactivity but lacks the thiolane ring.

    Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with thiolane-containing compounds

Uniqueness

4-(thiolan-2-yl)butan-1-amine hydrochloride is unique due to the presence of both a thiolane ring and a butan-1-amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

2763777-08-6

Molecular Formula

C8H18ClNS

Molecular Weight

195.8

Purity

95

Origin of Product

United States

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